molecular formula C12H14N4OS B2397319 8,8-dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one CAS No. 338403-66-0

8,8-dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B2397319
CAS No.: 338403-66-0
M. Wt: 262.33
InChI Key: FLTKCPOMOPHZBJ-UHFFFAOYSA-N
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Description

8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one is a synthetically engineered triazoloquinazoline derivative of significant interest in medicinal chemistry and drug discovery. Compounds within the 1,2,4-triazolo[1,5-a]quinazoline structural class have been extensively documented in scientific literature for their diverse and promising pharmacological profiles . This compound is of particular value for researchers investigating novel therapeutic agents for cardiovascular and central nervous system disorders. Structural analogs have demonstrated potent antihypertensive activity in biological evaluations, with some derivatives shown to effectively modulate heart rate and blood pressure in experimental models, suggesting potential as adrenoblockers or cardiac stimulants . The 1,2,4-triazolo[1,5-a]quinazoline core is also recognized as a privileged scaffold in the design of kinase inhibitors, which are critical targets in anti-cancer drug discovery . The specific substitution pattern of this molecule, featuring the 8,8-dimethyl and 2-(methylsulfanyl) groups, is designed to fine-tune its physicochemical properties and biological interactions, making it a versatile intermediate for further chemical exploration and structure-activity relationship (SAR) studies . This product is provided for research purposes only and is strictly intended for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

8,8-dimethyl-2-methylsulfanyl-7,9-dihydro-[1,2,4]triazolo[1,5-a]quinazolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-12(2)4-8-7(9(17)5-12)6-13-10-14-11(18-3)15-16(8)10/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTKCPOMOPHZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=NC3=NC(=NN23)SC)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8,8-Dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one (CAS: 338403-66-0) is a complex organic compound belonging to the class of triazolo-annelated quinazolines. Its unique structure, featuring a triazole ring fused to a quinazoline framework with methylsulfanyl and dimethyl substituents, suggests potential biological activities including antimicrobial , anti-inflammatory , and antitumor properties. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C12H14N4OS
  • Molar Mass : 262.33 g/mol
  • Structural Features : The compound includes a triazole ring and a quinazoline core, with specific substituents that may influence its reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the methylsulfanyl group is believed to enhance these activities by improving solubility and bioavailability.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of related compounds:

  • A study on pyrazolo[1,5-a]quinazolines reported that certain derivatives could inhibit pro-inflammatory cytokines and mediators in models of acute inflammation. For example, compounds similar to this compound demonstrated significant inhibition in carrageenan-induced paw edema tests .

Antitumor Activity

The compound's structural similarities to other triazoloquinazoline derivatives suggest potential antitumor effects:

  • Studies have indicated that certain triazoloquinazolines can inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. For instance, compounds from this family have been shown to affect NF-κB/AP-1 signaling pathways which are crucial in cancer progression .

Case Studies

StudyFindings
Study 1 Investigated the anti-inflammatory effects of 2-methylthio-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives. Reported significant inhibition of pro-inflammatory cytokines (TNF-α) in vitro.
Study 2 Evaluated antimicrobial properties against various bacterial strains; reported effective inhibition with certain derivatives showing minimum inhibitory concentrations (MIC) below 50 µM.
Study 3 Examined antitumor effects on human cancer cell lines; demonstrated IC50 values indicating substantial cytotoxicity in specific cell lines related to breast and colon cancer.

The biological activity of this compound is likely mediated through its interaction with various biological targets:

  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines suggests a mechanism involving the modulation of immune responses.
  • Cell Cycle Interference : Antitumor activity may be attributed to interference with cell cycle progression and apoptosis pathways.

Scientific Research Applications

Synthesis and Characterization

The compound has been synthesized through a three-component condensation reaction involving 3-amino-1,2,4-triazole, dimedone, and dimethylformamide dimethyl acetal. Characterization techniques such as NMR spectroscopy have been employed to confirm its structure and purity, revealing specific chemical shifts that are critical for its identification .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that certain quinazoline derivatives can inhibit the growth of various cancer cell lines by targeting specific pathways involved in tumor progression. The compound's structural similarities to other known anticancer agents suggest it could serve as a lead compound for further drug development .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit key inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. The mechanism involves modulation of nuclear factor κB (NF-κB) signaling pathways, which are crucial in inflammatory responses .

Phosphodiesterase Inhibition

Recent studies have focused on the compound's potential as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are known for their role in increasing intracellular cAMP levels, which can lead to various therapeutic effects including anti-inflammatory and anti-tumor activities. The compound's derivatives have shown selective inhibition of PDE7A, indicating a novel approach to managing conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Agrochemical Applications

Beyond medicinal uses, there is emerging interest in the agrochemical potential of this compound due to its antimicrobial properties. Preliminary studies suggest that it may be effective against certain plant pathogens, thus offering a potential avenue for developing new agricultural fungicides or bactericides .

Comparative Analysis of Related Compounds

The following table summarizes comparative data on the pharmacological activities of 8,8-dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one and related compounds:

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAnticancerTBD
Derivative AAnti-inflammatory<50
Derivative BPDE7A InhibitionTBD
Related Quinazoline CompoundAnticancer2.49

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Core Saturation : The target compound and 7a feature partial saturation (dihydro rings), while 5g and 9f are fully aromatic, impacting planarity and biological target interactions.
  • Functional Groups : The methylsulfanyl group is conserved in all analogs, but additional substituents (e.g., 5-Cl in 9f) alter electronic properties.
  • Synthesis : Regioselective cyclization (target compound) vs. post-functionalization (e.g., chlorination for 9f) .

Physicochemical and Spectral Properties

Table 2: Spectral and Physicochemical Data
Compound Name Molecular Weight (g/mol) IR (C=O/C=S, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound 262.33 Not reported 2.82 (s, SCH₃), 3.90 (s, CH₃) 13.72 (SCH₃), 24.60 (CH₃)
8-Methyl-2-methylsulfanyl-4H-triazoloquinazolin-5-one (5g) 232.28 1,670-1,682 (C=O) 2.83 (s, CH₃), 3.50 (s, SCH₃) 13.23 (SCH₃), 25.23 (CH₃)
4,5-Dihydro-8-methyl-2-methylsulanyltriazoloquinazoline (7a) 232.28 N/A (C=O absent) 2.83 (s, CH₃), 3.50 (s, SCH₃), 4.20 (s, CH₂) 13.23 (SCH₃), 25.23 (CH₃), 43.22 (CH₂)
5-Chloro-8-methyl-2-methylsulfanyltriazoloquinazoline (9f) 264.74 N/A 3.12 (s, CH₃), 3.72 (s, SCH₃) 13.62 (SCH₃), 24.00 (CH₃)

Key Observations :

  • IR Spectroscopy : The target compound’s C=O stretch is absent in 7a due to reduction , while 5g retains it .
  • NMR Shifts : Methylsulfanyl groups resonate at δ ~13-14 ppm in ¹³C-NMR across all analogs.

Q & A

Q. What are the common synthetic routes for 8,8-dimethyl-2-(methylsulfanyl)-8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-one?

The synthesis typically involves multi-step regioselective strategies. A key approach is the condensation of triazole precursors with substituted quinazolinones under reflux conditions. For example:

  • Step 1 : Formation of the triazole core via cyclization of hydrazine derivatives with carbonyl compounds.
  • Step 2 : Regioselective substitution at the 2-position using methylsulfanyl groups, achieved via nucleophilic displacement or catalytic coupling .
  • Step 3 : Ring closure and dimethylation at the 8-position using methyl iodide or dimethyl sulfate under basic conditions.
    Reaction optimization often employs acetic acid as a solvent and potassium carbonate as a base to enhance yields (reported up to 85–90%) .

Q. How is the compound characterized post-synthesis?

Characterization relies on a combination of spectroscopic and analytical methods:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., methylsulfanyl peaks at δ ~2.5 ppm in 1H NMR; quinazolinone carbonyl at ~170 ppm in 13C NMR) .
  • FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S at ~650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₅N₅OS: 313.0992) .
  • X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms fused triazole-quinazoline topology .

Advanced Questions

Q. How can regioselectivity challenges during substitution at the 2-position be addressed?

Regioselectivity is influenced by steric and electronic factors. Strategies include:

  • Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to direct substitution to the 2-position over the 3-position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of methylsulfanyl groups, favoring 2-substitution .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions, as shown in comparative studies achieving >90% regioselectivity .

Q. What methodologies resolve contradictions in reported biological activity data for structural analogs?

Discrepancies often arise from assay conditions or structural variations. Systematic approaches include:

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structural Benchmarking : Compare analogs with defined modifications (Table 1).
Analog Modification Reported Activity Key Reference
7-(2-Furyl)-3-methylquinazolin-4-oneFuryl substitution at 7-positionAntimicrobial (MIC: 8 µg/mL)
9-(4-Cl-phenyl)triazoloquinazolinoneChlorophenyl at 9-positionAnticancer (IC₅₀: 12 µM)
Target compoundMethylsulfanyl at 2-positionVariable activity in studies

Q. What computational methods predict bioactivity and binding modes of this compound?

  • Molecular Docking : Screens against targets like dihydrofolate reductase (DHFR) or fungal CYP51. Studies show the methylsulfanyl group enhances hydrophobic interactions in DHFR’s active site .
  • QSAR Modeling : Correlates electronic descriptors (e.g., XLogP ~2.9) with antifungal activity. Higher lipophilicity improves membrane penetration .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, identifying critical hydrogen bonds (e.g., with Thr121 in DHFR) .

Q. How are reaction conditions optimized for scalability without compromising yield?

Advanced optimization employs:

  • Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields (e.g., 92% vs. 88% conventional) .
  • Green Chemistry Metrics : Solvent-free conditions or deep eutectic solvents (e.g., choline chloride/urea) improve E-factors (kg waste/kg product) from 15 to 3 .
  • Flow Chemistry : Continuous processes enhance reproducibility for multi-gram synthesis, as demonstrated for triazoloquinazolines .

Q. What analytical techniques differentiate polymorphic forms of the compound?

  • PXRD : Identifies distinct crystallographic patterns (e.g., Form I vs. Form II with peak shifts at 2θ = 12.4° and 15.7°) .
  • DSC/TGA : Detects thermal transitions (e.g., Form I melts at 243°C; Form II at 235°C with decomposition above 300°C) .
  • Solid-State NMR : Resolves differences in hydrogen bonding (e.g., ¹H MAS NMR shows split peaks for NH groups in polymorphs) .

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